molecular formula C20H37N7O7S B12538106 L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- CAS No. 652977-16-7

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl-

Cat. No.: B12538106
CAS No.: 652977-16-7
M. Wt: 519.6 g/mol
InChI Key: WLXZDDYMMDRWIE-ABHRYQDASA-N
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Description

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- is a peptide composed of four amino acids: L-aspartic acid, L-valine, L-methionine, and L-arginine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and trigger a signaling cascade that alters cellular function.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid, L-valyl-L-methionyl-L-arginyl-L-leucyl-L-threonyl-: Another peptide with similar amino acid composition but with additional residues.

    This compoundL-glutaminyl-: A peptide with a similar structure but different amino acid sequence.

Uniqueness

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- is unique due to its specific sequence and the presence of methionine and arginine, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

652977-16-7

Molecular Formula

C20H37N7O7S

Molecular Weight

519.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid

InChI

InChI=1S/C20H37N7O7S/c1-10(2)15(21)18(32)26-12(6-8-35-3)17(31)25-11(5-4-7-24-20(22)23)16(30)27-13(19(33)34)9-14(28)29/h10-13,15H,4-9,21H2,1-3H3,(H,25,31)(H,26,32)(H,27,30)(H,28,29)(H,33,34)(H4,22,23,24)/t11-,12-,13-,15-/m0/s1

InChI Key

WLXZDDYMMDRWIE-ABHRYQDASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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